molecular formula C16H16N2O4S2 B2585776 ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate CAS No. 831188-93-3

ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate

Cat. No.: B2585776
CAS No.: 831188-93-3
M. Wt: 364.43
InChI Key: HERJIHJPRKFQIK-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a thieno[2,3-d]pyrimidine core, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the ethyl acetate group through esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thieno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.

    Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the thieno[2,3-d]pyrimidine core may produce dihydrothieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that it may have therapeutic potential as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thieno[2,3-d]pyrimidine moieties may interact with enzymes or receptors, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Furan derivatives: Compounds containing the furan ring exhibit different reactivity and applications depending on the attached functional groups.

    Pyrimidine derivatives: These compounds are widely studied for their biological activities and can serve as a basis for comparison in terms of structure-activity relationships.

Biological Activity

Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and mechanisms of action associated with this compound and its derivatives.

Synthesis and Structural Characteristics

The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves cyclization reactions of appropriate precursors. This compound can be synthesized through various methods that typically involve the introduction of furan moieties and thioketone functionalities into the thieno[2,3-d]pyrimidine scaffold.

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant antitumor activity in various studies. These compounds are known to inhibit key pathways involved in cancer cell proliferation:

  • EGFR Inhibition : Compounds similar to this compound have been shown to suppress epidermal growth factor receptor (EGFR) activity. This inhibition is crucial for targeting triple-negative breast cancer cells .
  • Folate Receptor Targeting : The compound exhibits selective targeting of folate receptors (FRs), which are overexpressed in certain tumors. In vitro studies have shown that derivatives can inhibit the growth of CHO cells expressing FRs with IC50 values ranging from 2.11 to 7.19 nM .
  • Mechanisms of Action : The antitumor mechanism involves dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and potentially other enzymes involved in purine biosynthesis . This unique action distinguishes these compounds from traditional antifolates.

Antimicrobial and Anti-inflammatory Properties

In addition to antitumor effects, thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Compounds have shown efficacy against various bacterial strains and fungi . Their structural similarity to purines allows them to interfere with nucleic acid synthesis in pathogens.
  • Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines (T47D). The most potent compound demonstrated a 72% inhibition rate on PI3Kβ and 84% on PI3Kγ isoforms at a concentration of 10 µM . These results indicate a promising avenue for developing targeted therapies for breast cancer.

Case Study 2: Mechanistic Insights

Research involving metabolite rescue assays identified SHMT2 as a target for certain thieno[2,3-d]pyrimidine antifolates. This discovery highlights the importance of understanding intracellular targets to enhance the therapeutic index of these compounds .

Table 1: Biological Activity Summary of Thieno[2,3-d]pyrimidine Derivatives

Activity TypeExample CompoundsIC50 Values (nM)Mechanism
AntitumorCompound VIb7.19EGFR Inhibition
Folate ReceptorCompound 92.11Selective uptake via FRs
Anti-inflammatoryCompound 4b-TNF-alpha and IL-6 inhibition
AntimicrobialVarious derivatives-Interference with nucleic acid synthesis

Properties

IUPAC Name

ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-3-21-13(19)9-23-16-17-14-12(7-10(2)24-14)15(20)18(16)8-11-5-4-6-22-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJIHJPRKFQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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